Cas no 23965-11-9 (6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione)
6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione
- 6-bromo-3-phenyl-1H-quinazoline-2,4-dione
- 6-bromo-3-phenylquinazoline-2,4-dione
- bromophenylquinazolinedione
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- MDL: MFCD00262941
- Inchi: InChI=1S/C14H9BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
- InChI Key: KPALJORMIHEMMB-UHFFFAOYSA-N
- SMILES: O=C1C2=C(NC(=O)N1C3=CC=CC=C3)C=CC(Br)=C2
Computed Properties
- Exact Mass: 315.98500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 54.86000
- LogP: 2.44150
6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B032265-250mg |
6-Bromo-3-phenyl-2,4(1H,3H)-quinazolinedione |
23965-11-9 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B032265-500mg |
6-Bromo-3-phenyl-2,4(1H,3H)-quinazolinedione |
23965-11-9 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B032265-1000mg |
6-Bromo-3-phenyl-2,4(1H,3H)-quinazolinedione |
23965-11-9 | 1g |
$ 480.00 | 2022-06-07 | ||
| Chemenu | CM213373-5g |
6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione |
23965-11-9 | 95% | 5g |
$497 | 2021-08-04 | |
| Alichem | A189010972-5g |
6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione |
23965-11-9 | 95% | 5g |
$526.68 | 2023-09-02 | |
| Chemenu | CM213373-1g |
6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione |
23965-11-9 | 95% | 1g |
$184 | 2024-07-28 | |
| abcr | AB270040-500 mg |
6-Bromo-3-phenyl-2,4(1H,3H)-quinazolinedione; 95% |
23965-11-9 | 500 mg |
€190.00 | 2023-07-20 | ||
| abcr | AB270040-1 g |
6-Bromo-3-phenyl-2,4(1H,3H)-quinazolinedione; 95% |
23965-11-9 | 1 g |
€220.00 | 2023-07-20 | ||
| abcr | AB270040-500mg |
6-Bromo-3-phenyl-2,4(1H,3H)-quinazolinedione, 95%; . |
23965-11-9 | 95% | 500mg |
€205.00 | 2025-02-13 | |
| abcr | AB270040-1g |
6-Bromo-3-phenyl-2,4(1H,3H)-quinazolinedione, 95%; . |
23965-11-9 | 95% | 1g |
€237.00 | 2025-02-13 |
6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione Suppliers
6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione
Introduction to 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione (CAS No: 23965-11-9)
6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No: 23965-11-9, belongs to the quinazoline derivatives, a class of molecules known for their broad spectrum of pharmacological properties. Quinazoline scaffolds are widely recognized for their role in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
The structural motif of 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione consists of a fused bicyclic system containing a benzene ring and a pyridazine ring, with functional groups such as a bromine atom and a phenyl group at specific positions. These substituents contribute to the compound's unique chemical reactivity and biological interactions. The presence of the bromine atom at the 6-position enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The phenyl group at the 3-position introduces additional hydrophobicity and can influence binding affinity to biological targets.
In recent years, quinazoline derivatives have been extensively studied for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. Several quinazoline-based drugs have already entered clinical use, demonstrating efficacy in targeting specific kinases. For instance, 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione has been investigated for its inhibitory effects on tyrosine kinases, which are overactive in many cancers. Preliminary studies suggest that this compound can disrupt aberrant signaling pathways by binding to the ATP-binding site of these kinases.
Moreover, the 6-bromo substituent in 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione serves as a handle for further derivatization, enabling the creation of libraries of analogs with tailored biological properties. This flexibility has made it a valuable scaffold in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. Researchers have leveraged this compound to develop inhibitors against other targets beyond kinases, including transcription factors and metabolic enzymes. The phenyl group also contributes to the compound's interactions with biological targets by modulating its electronic properties and hydrophobicity.
The synthesis of 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the condensation of an appropriate phenylhydrazine derivative with a β-diketone or β-ketoester under acidic conditions to form the quinazoline core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) yields the desired brominated derivative. The introduction of the phenyl group can be achieved through Friedel-Crafts alkylation or other coupling reactions depending on the synthetic strategy employed.
Recent advances in computational chemistry have further enhanced the understanding of how 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione interacts with biological targets. Molecular docking studies have been used to predict binding modes and affinities for various proteins. These virtual screening approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds for experimental validation based on their predicted binding properties. Additionally, quantum mechanical calculations have provided insights into the electronic structure of this compound and its substituents, aiding in the design of more potent derivatives.
In vitro and in vivo studies have begun to elucidate the pharmacological profile of 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione. Initial experiments have shown promising results in inhibiting tumor growth in cell culture models by targeting specific kinases overexpressed in cancer cells. The compound's ability to disrupt signaling pathways has also been observed in animal models, suggesting potential therapeutic applications. However, further research is needed to fully characterize its efficacy and safety profile before it can be considered for clinical use.
The versatility of 6-bromo-3-phenyl-2,4(1H,3H)-quinazolinedione as a scaffold for drug discovery is further highlighted by its ability to undergo diverse chemical modifications without losing its core pharmacophoric features. This property allows medicinal chemists to explore different functional groups and linkers while maintaining interactions with biological targets. Such flexibility is crucial in developing drugs that can overcome resistance mechanisms or target multiple disease pathways simultaneously.
Future directions in research may focus on optimizing synthetic routes to improve yield and scalability while reducing environmental impact through greener chemistry principles。 Additionally, exploring novel applications such as antimicrobial or anti-inflammatory agents could expand the therapeutic potential of this compound class。
In conclusion,6-bromo-3-phenyl-2,4(1H,3H)—quinazolinedione(CAS No:23965—11—9)is a promising scaffold with significant potential in pharmaceutical development。 Its unique structural features, coupled with recent advancements in synthetic and computational methods, make it an attractive candidate for further investigation。 As research continues, this compound may contribute to new treatments for various diseases, particularly cancer, by targeting key molecular mechanisms。
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